molecular formula C6H6ClNO2S B1405020 Methyl (4-chloro-thiazol-2-yl)acetate CAS No. 1392804-93-1

Methyl (4-chloro-thiazol-2-yl)acetate

Cat. No. B1405020
CAS RN: 1392804-93-1
M. Wt: 191.64 g/mol
InChI Key: AQXIIUVULRDNLY-UHFFFAOYSA-N
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Description

“Methyl (4-chloro-thiazol-2-yl)acetate” is an organic compound with the CAS Number: 1392804-93-1 . It has a molecular weight of 192.65 and its IUPAC name is methyl 2- (4-chloro-1H-1lambda3-thiazol-2-yl)acetate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7ClNO2S/c1-10-6(9)2-5-8-4(7)3-11-5/h3,11H,2H2,1H3 . This code provides a specific description of the molecule’s structure. The molecule contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms .


Physical And Chemical Properties Analysis

“this compound” is stored at room temperature . It has a molecular weight of 192.65 . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

  • Antitumor and Antifilarial Agents : A study by Kumar et al. (1993) synthesized derivatives including Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate using 2-amino-4-(chloromethyl)thiazole as a starting material. These compounds showed potential as antitumor agents against leukemia L1210 cell proliferation and exhibited significant in vivo antifilarial activity (Kumar et al., 1993).

  • Potential Biological Activity : Párkányi and Schmidt (2000) synthesized 2-methyl-4(3H)-quinazolinones with a thiazole substituent. These compounds were anticipated to possess biological activity due to their structural properties (Párkányi & Schmidt, 2000).

  • Antihypertensive α-Blocking Agents : Abdel-Wahab et al. (2008) conducted a study on Methyl 2-(thiazol-2-ylcarbamoyl)acetate and its derivatives, revealing that many of these compounds have good antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008).

  • Photo-degradation Analysis in Thiazole-containing Compounds : Wu et al. (2007) investigated the photo-degradation behavior of a pharmaceutical compound with a thiazole structure, providing insights into the stability and degradation pathways of such compounds (Wu, Hong, & Vogt, 2007).

  • Anticancer Agents : Nofal et al. (2014) synthesized benzimidazole–thiazole derivatives and evaluated their cytotoxic activity against different cancer cell lines. Some compounds showed promising anticancer activity (Nofal et al., 2014).

  • Antimicrobial Activity : Turan-Zitouni et al. (2004) synthesized thiazole derivatives and tested them for antimicrobial activity. These compounds exhibited significant antimicrobial properties (Turan-Zitouni et al., 2004).

Safety and Hazards

While specific safety and hazard information for “Methyl (4-chloro-thiazol-2-yl)acetate” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Biochemical Analysis

Biochemical Properties

Methyl (4-chloro-thiazol-2-yl)acetate plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either the activation or inhibition of these enzymes, thereby influencing the metabolic pathways in which they are involved. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By affecting these pathways, this compound can alter gene expression patterns, leading to changes in cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can bind to transcription factors, influencing their ability to regulate gene expression . This can result in changes in the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate and potentially exert different effects on cells. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic reactions can be influenced by the presence of cofactors such as NADPH and glutathione . The metabolites of this compound can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to different tissues . Additionally, specific transporters, such as organic anion-transporting polypeptides (OATPs), can mediate the uptake of this compound into cells . The distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters.

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. This compound has been found to accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, this compound can be targeted to mitochondria, influencing mitochondrial function and energy production . The subcellular localization of this compound can be directed by targeting signals or post-translational modifications that facilitate its transport to specific organelles.

properties

IUPAC Name

methyl 2-(4-chloro-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-4(7)3-11-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXIIUVULRDNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249139
Record name 2-Thiazoleacetic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392804-93-1
Record name 2-Thiazoleacetic acid, 4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazoleacetic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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